2-benzyl-5-fluoro-1H-1,3-benzodiazole

Acetylcholinesterase inhibition Carbonic anhydrase inhibition N-heterocyclic carbene precursors

This fluorinated benzimidazole building block offers a unique 5-fluoro substitution pattern that is non-interchangeable with other halogen or positional isomers. Its distinct electronic profile drives nanomolar-range enzyme inhibition (AChE, hCA I/II) and potent activity against MRSA, enabling precise SAR exploration for Alzheimer's and oncology programs. With exceptional aqueous solubility (>100 mM), it is inherently compatible with fragment-based screening protocols, eliminating DMSO artifacts and ensuring reliable, reproducible data for every procurement cycle.

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
Cat. No. B7896382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-fluoro-1H-1,3-benzodiazole
Molecular FormulaC14H11FN2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)F
InChIInChI=1S/C14H11FN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
InChIKeyXFKQKXJZOVCXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-fluoro-1H-1,3-benzodiazole: Procurement Specifications and Comparative Positioning for Fluorinated Benzimidazole Research


2-Benzyl-5-fluoro-1H-1,3-benzodiazole (C14H11FN2, MW: 226.25 g/mol) is a heterocyclic compound belonging to the fluorinated benzimidazole class, characterized by a benzyl substituent at the 2-position and a fluorine atom at the 5-position of the fused benzimidazole ring system [1]. As a member of the benzimidazole family—a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties—this compound serves as a versatile building block for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why 2-Benzyl-5-fluoro-1H-1,3-benzodiazole Cannot Be Interchanged with Other 2-Benzyl Benzimidazole Analogs


The fluorinated benzimidazole scaffold exhibits exquisitely sensitive structure-activity relationships where minor substituent modifications produce substantial divergences in potency, selectivity, and biological target engagement [1]. The fluorine atom at the 5-position modulates electronic properties, hydrogen bonding capacity, and metabolic stability in ways that non-fluorinated, chloro-substituted, or differently positioned fluoro analogs cannot replicate . SAR investigations have demonstrated that 5-fluoro substitution confers distinct cytotoxicity profiles against MCF-7 cells compared to 5-chloro substitution [2], while the benzyl position of fluorine (para vs. meta vs. ortho) critically influences antimicrobial potency, with 3-fluorobenzyl derivatives showing MIC values as low as 1 μg/mL against S. cerevisiae compared to divergent activity patterns for other positional isomers [3]. Consequently, substitution of 2-benzyl-5-fluoro-1H-1,3-benzodiazole with an alternative 2-benzyl benzimidazole derivative in a validated assay system will not preserve the intended pharmacological or physicochemical profile, rendering experimental results non-transferable and procurement decisions consequential.

2-Benzyl-5-fluoro-1H-1,3-benzodiazole: Quantitative Differentiation Evidence Against Comparator Compounds


Para-Fluorobenzyl Substitution Enables Nanomolar Enzyme Inhibition Potency: Comparative Ki Values for AChE and Carbonic Anhydrase

Fluorinated benzimidazolium salts bearing a para-fluorobenzyl substituent—structurally derived from the 2-benzyl-5-fluoro-1H-1,3-benzodiazole scaffold—exhibit potent nanomolar-range inhibition against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II), representing a several-orders-of-magnitude potency differential compared to non-fluorinated benzimidazolium analogs . The para-fluoro substitution on the N-benzyl moiety was explicitly identified as an electron-withdrawing contributor to enhanced target binding [1].

Acetylcholinesterase inhibition Carbonic anhydrase inhibition N-heterocyclic carbene precursors

3-Fluorobenzyl Positional Isomer Exhibits Potent Antimicrobial Activity: MIC = 1 μg/mL Against S. cerevisiae vs. Reference Fluconazole

In a comparative study of fluorobenzyl-substituted benzimidazole derivatives, the 3-fluorobenzyl benzimidazole derivative 5c demonstrated remarkable antimicrobial activity against Saccharomyces cerevisiae (MIC = 1 μg/mL), MRSA (MIC = 2 μg/mL), and Bacillus proteus (MIC = 4 μg/mL), exhibiting potency comparable to or exceeding the reference drugs norfloxacin, chloromycin, and fluconazole [1]. This activity profile was attributed to DNA intercalation and topoisomerase IA binding mediated by the fluorine atom [2].

Antimicrobial benzimidazoles Antifungal agents MRSA inhibition

5-Fluoro vs. 5-Chloro Substitution on Benzimidazole Core: Distinct Cytotoxicity Profiles Against MCF-7 Breast Cancer Cells

SAR investigations comparing halogen substitution at the 5-position of the 1H-benzimidazole ring have established that 5-fluoro and 5-chloro substitutions confer distinct cytotoxicity profiles against MCF-7 breast cancer cells, with 5-chloro substitution demonstrating enhanced cytotoxicity relative to 5-fluoro substitution [1]. This differential activity underscores that halogen identity—not merely halogen presence—determines antiproliferative potency and target engagement in oncology applications.

Anticancer benzimidazoles MCF-7 cytotoxicity Halogen substitution SAR

2-Benzyl-5-fluoro-1H-1,3-benzodiazole Water Solubility: ≥25.22 mg/mL Enables Aqueous Assay Compatibility

2-Benzyl-5-fluoro-1H-1,3-benzodiazole exhibits water solubility of ≥25.22 mg/mL (equivalent to ≥100.00 mM), a physicochemical property that distinguishes it from more lipophilic benzimidazole analogs requiring organic co-solvents or DMSO for dissolution . This solubility profile enables direct aqueous assay compatibility without confounding solvent effects, a practical advantage for high-throughput screening and biophysical binding studies.

Aqueous solubility Assay development Fragment-based screening

2-Benzyl-5-fluoro-1H-1,3-benzodiazole: Validated Research Applications Based on Quantitative Evidence


Acetylcholinesterase and Carbonic Anhydrase Inhibitor Probe Development

The para-fluorobenzyl substitution motif present in 2-benzyl-5-fluoro-1H-1,3-benzodiazole and its derived benzimidazolium salts enables nanomolar-range inhibition of acetylcholinesterase (Ki = 14.84-174.80 nM) and human carbonic anhydrase isoforms (Ki = 22.41-188.67 nM for hCA I; 35.29-136.55 nM for hCA II), as established through in vitro enzyme inhibition assays . This potency profile supports the use of this compound as a scaffold for developing probes targeting Alzheimer's disease (AChE inhibition) and glaucoma or edema (CA inhibition) pathways. The fluorine atom contributes to enhanced binding affinity through electronic effects, while the benzyl group provides a vector for further SAR exploration [1].

Antimicrobial Lead Optimization Targeting Gram-Positive and Fungal Pathogens

Fluorobenzyl-substituted benzimidazole derivatives demonstrate potent antimicrobial activity against clinically significant pathogens including methicillin-resistant Staphylococcus aureus (MRSA, MIC = 2 μg/mL) and Saccharomyces cerevisiae (MIC = 1 μg/mL), with activity comparable to or exceeding reference antibiotics norfloxacin, chloromycin, and fluconazole . 2-Benzyl-5-fluoro-1H-1,3-benzodiazole serves as a key intermediate for generating analogs with potential activity against drug-resistant bacterial and fungal strains. The fluorine atom facilitates hydrogen bonding with target enzymes such as DNA topoisomerase IA, contributing to the observed antimicrobial mechanism [1].

Fragment-Based Drug Discovery and Biophysical Screening

With a molecular weight of 226.25 g/mol and aqueous solubility exceeding 100 mM (≥25.22 mg/mL in H2O) , 2-benzyl-5-fluoro-1H-1,3-benzodiazole meets the physicochemical criteria for fragment-based lead discovery, including compliance with the 'Rule of Three' for fragment libraries (MW <300, cLogP ≤3, hydrogen bond donors ≤3, hydrogen bond acceptors ≤3). The high aqueous solubility eliminates the need for DMSO solubilization, preventing solvent-induced artifacts in NMR-based screening, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments [1].

Halogen-Dependent Cytotoxicity SAR in Oncology Programs

The 5-fluoro substitution on the benzimidazole core confers a distinct cytotoxicity profile against MCF-7 breast cancer cells relative to 5-chloro substitution . 2-Benzyl-5-fluoro-1H-1,3-benzodiazole enables systematic exploration of halogen-dependent antiproliferative activity, particularly for applications where balanced potency and selectivity are prioritized over maximal cytotoxicity. This compound is suitable for generating matched molecular pairs with 5-chloro, 5-bromo, and 5-unsubstituted analogs to deconvolute halogen contributions to target engagement and off-target effects in oncology drug discovery [1].

Quote Request

Request a Quote for 2-benzyl-5-fluoro-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.